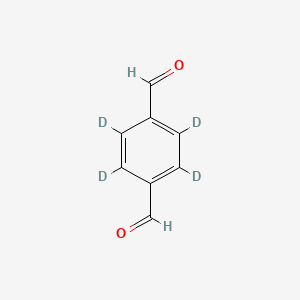
2,3,5,6-Tetradeuterioterephthalaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetradeuterioterephthalaldehyde is a deuterated aromatic aldehyde. The compound is characterized by the presence of four deuterium atoms at the 2, 3, 5, and 6 positions of the benzene ring, which replace the hydrogen atoms. This modification can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.
準備方法
The synthesis of 2,3,5,6-Tetradeuterioterephthalaldehyde typically involves the deuteration of terephthalaldehyde. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process. Industrial production methods may involve the use of specialized reactors and continuous flow systems to ensure high yield and purity of the deuterated product.
化学反応の分析
2,3,5,6-Tetradeuterioterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,5,6-Tetradeuterioterephthalaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of deuterated polymers and other deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Biology: Deuterated compounds are used in metabolic studies to trace the incorporation and transformation of molecules in biological systems.
Medicine: Deuterated drugs can have altered pharmacokinetics and reduced metabolic degradation, leading to improved efficacy and safety profiles.
Industry: Deuterated compounds are used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,3,5,6-Tetradeuterioterephthalaldehyde involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength between deuterium and carbon is greater than that between hydrogen and carbon. This can lead to slower reaction rates and altered metabolic pathways, making deuterated compounds useful in studying reaction mechanisms and metabolic processes.
類似化合物との比較
2,3,5,6-Tetradeuterioterephthalaldehyde can be compared with other deuterated aromatic aldehydes, such as 2,3,5,6-Tetrafluoroterephthalaldehyde. While both compounds have deuterium or fluorine atoms replacing hydrogen atoms, the presence of fluorine atoms can significantly alter the electronic properties of the aromatic ring, leading to different reactivity and applications. Other similar compounds include deuterated benzaldehyde and deuterated phthalaldehyde, which also have unique properties and applications due to the presence of deuterium atoms.
特性
分子式 |
C8H6O2 |
|---|---|
分子量 |
138.16 g/mol |
IUPAC名 |
2,3,5,6-tetradeuterioterephthalaldehyde |
InChI |
InChI=1S/C8H6O2/c9-5-7-1-2-8(6-10)4-3-7/h1-6H/i1D,2D,3D,4D |
InChIキー |
KUCOHFSKRZZVRO-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])C=O)[2H] |
正規SMILES |
C1=CC(=CC=C1C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


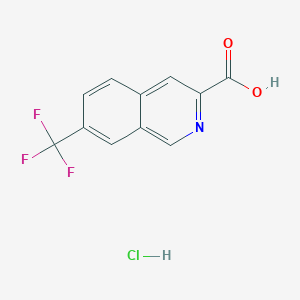
![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
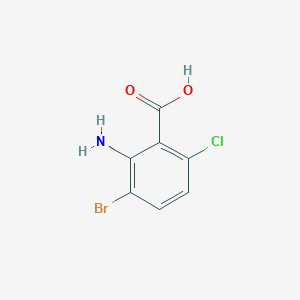
![(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294130.png)

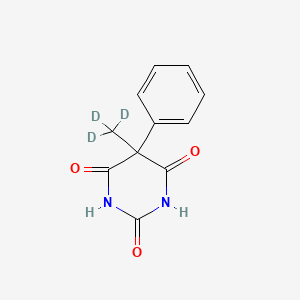
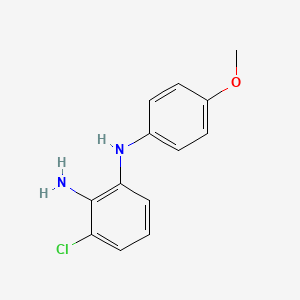
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B15294149.png)
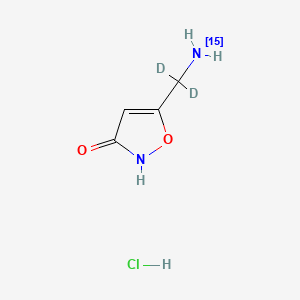
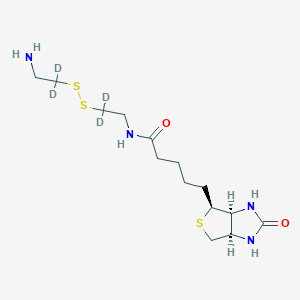
![[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol](/img/structure/B15294166.png)
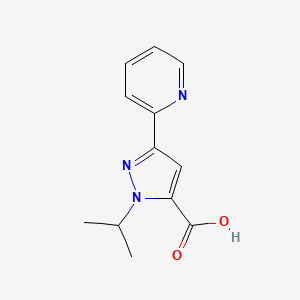

![5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15294180.png)
